Zanamivir Azide Methyl Ester

描述

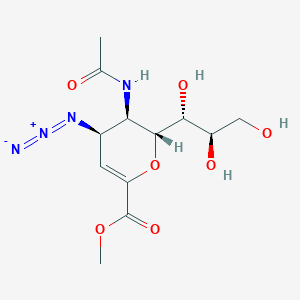

Zanamivir Azide Methyl Ester: is a chemical compound with the molecular formula C12H18N4O7 and a molecular weight of 330.29 g/mol . It is an intermediate used in the preparation of Zanamivir derivatives, which act as neuraminidase inhibitors . Neuraminidase inhibitors are crucial in the treatment and prevention of influenza A and B viruses.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Zanamivir Azide Methyl Ester involves several steps. One common method includes the reduction of methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate . This process involves the use of reducing agents and specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product with a purity of at least 95% .

化学反应分析

Types of Reactions: Zanamivir Azide Methyl Ester undergoes various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.

Substitution: The compound can undergo substitution reactions where the azide group is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Triphenylphosphine is commonly used as a reducing agent.

Substitution: Various nucleophiles can be used to replace the azide group under suitable conditions.

Major Products: The major products formed from these reactions include derivatives of Zanamivir, which are potent neuraminidase inhibitors .

科学研究应用

Synthesis and Chemical Properties

Zanamivir Azide Methyl Ester is characterized by its molecular formula and a molecular weight of 456.41 g/mol. The compound is typically found in a solid state, appearing as a white to light yellow powder or crystal. It has a melting point range of 90.0 to 94.0 °C and is sensitive to air and heat, necessitating storage under inert gas conditions at refrigerated temperatures (0-10 °C) .

Antiviral Activity

Zanamivir itself is a neuraminidase inhibitor that plays a crucial role in the treatment of influenza virus infections. The azide methyl ester derivative serves as an essential precursor in synthesizing zanamivir and its analogs, enhancing their antiviral efficacy . Research indicates that modifications to the zanamivir structure can lead to compounds with improved potency against various strains of influenza .

Prodrug Development

Recent studies have focused on enhancing the oral bioavailability of zanamivir through the development of prodrugs, which are chemically modified forms that become active upon metabolic conversion. Acyloxy ester prodrugs of zanamivir have been synthesized, demonstrating significantly improved intestinal membrane permeability compared to the parent drug . This advancement addresses the challenge of poor oral absorption associated with zanamivir.

Enhancing Membrane Permeability

A study published in Pharmaceutical Research investigated the synthesis and evaluation of acyloxy ester prodrugs derived from zanamivir. The research highlighted that these prodrugs could effectively inhibit peptide transporters in intestinal cells, leading to enhanced absorption characteristics . The L-valyl prodrug exhibited approximately threefold higher uptake in specialized cell lines compared to wild-type cells, suggesting that carrier-mediated transport significantly contributes to its bioavailability.

Synthesis of Modified Analogues

Another significant application involves the synthesis of triazole-modified zanamivir analogs via click chemistry methods. These modifications aim to enhance antiviral activity against avian influenza viruses (AIV). The synthesized compounds were evaluated for their effectiveness against various AIV strains, demonstrating promising results that warrant further investigation .

作用机制

Zanamivir Azide Methyl Ester exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus . By binding to the active site of neuraminidase, it prevents the virus from escaping the host cell and infecting other cells . This inhibition disrupts the viral replication cycle, reducing the spread of the virus within the host .

相似化合物的比较

Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

Laninamivir: A neuraminidase inhibitor with a similar mechanism of action.

Peramivir: A neuraminidase inhibitor used for treating influenza.

Uniqueness: Zanamivir Azide Methyl Ester is unique due to its specific structure, which allows for the synthesis of highly potent neuraminidase inhibitors . Its derivatives have shown higher inhibitory activity compared to some other neuraminidase inhibitors .

生物活性

Zanamivir Azide Methyl Ester (ZAME) is an azide derivative of the antiviral drug zanamivir, primarily known for its role as a neuraminidase inhibitor in the treatment of influenza. This article explores the biological activity of ZAME, focusing on its mechanisms of action, synthesis, and potential applications in virology and medicinal chemistry.

This compound has the following chemical characteristics:

The compound features an azide functional group, which may enhance its reactivity and potential for biological interactions compared to its parent compound, zanamivir.

ZAME acts primarily as a neuraminidase inhibitor. Neuraminidase is an enzyme that facilitates the release of viral particles from infected cells, which is crucial for viral replication. By inhibiting this enzyme, ZAME can prevent the spread of influenza viruses within the host.

Comparison with Other Neuraminidase Inhibitors

The following table compares ZAME with other well-known neuraminidase inhibitors:

| Compound Name | IC50 (nM) | Administration Route | Key Features |

|---|---|---|---|

| Zanamivir | 0.95 | Inhalation | First-generation NA inhibitor |

| Oseltamivir | 0.45 | Oral | Prodrug; widely used |

| Peramivir | 0.34 | Intravenous | Effective against resistant strains |

| This compound | TBD | TBD | Potentially enhanced bioactivity due to azide |

Note : The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, with lower values indicating higher potency.

Synthesis and Derivative Studies

The synthesis of ZAME involves several key steps that modify the zanamivir structure to introduce the azide group. These modifications are essential for enhancing solubility and bioactivity. The synthetic route typically includes:

- Introduction of the Azide Group : This is achieved through a reaction involving sodium azide.

- Esterification : The methyl ester group is introduced to improve pharmacokinetic properties.

- Purification : The final product is purified to remove any impurities that could affect biological activity .

In Vitro Studies

Research has demonstrated that derivatives of zanamivir, including ZAME, maintain potent antiviral activity against various influenza strains. For instance, studies have shown that ZAME effectively inhibits neuraminidase activity in both influenza A and B viruses .

In Vivo Efficacy

In animal models, compounds structurally related to ZAME have been tested for their prophylactic and therapeutic efficacy against influenza infections. For example:

- A study by Smith et al. indicated that a similar compound demonstrated a survival rate of 100% in mice when administered intranasally prior to infection .

- Another study highlighted that modifications at different positions on the zanamivir scaffold significantly impacted antiviral potency, suggesting that ZAME could be optimized further .

Potential Applications

The unique structure of ZAME opens avenues for various applications in drug development:

- Carbohydrate Mimicry : Due to its sugar-like backbone, ZAME may serve as a carbohydrate mimic in studies related to carbohydrate-protein interactions.

- Glycosidase Inhibition : The azide group may interact with glycosidases, presenting opportunities for research into glycosidase functions and potential therapeutic applications.

- Building Block in Organic Synthesis : Its complex structure allows for further chemical modifications that could lead to new compounds with desired biological activities .

属性

IUPAC Name |

methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7/c1-5(18)14-9-6(15-16-13)3-8(12(21)22-2)23-11(9)10(20)7(19)4-17/h3,6-7,9-11,17,19-20H,4H2,1-2H3,(H,14,18)/t6-,7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLUEZXBKJUPII-JBSYKWBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858575 | |

| Record name | methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152178-79-5 | |

| Record name | methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。